2-[(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core This is followed by bromination and subsequent coupling with an indole derivative to introduce the 5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl moiety
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to consider factors such as reaction time, temperature, and purification methods to ensure the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carboxyl groups, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-[(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one can be compared with other quinazolinone derivatives and indole-containing compounds. Similar compounds include:
Quinazolinone derivatives: These compounds share the quinazolinone core structure and may have similar biological activities.
Indole-containing compounds: These compounds contain the indole moiety and may exhibit similar bioactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H18BrN3O3 |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
2-[(5-bromo-2-oxo-1,3-dihydroindol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4-one |
InChI |
InChI=1S/C20H18BrN3O3/c21-12-6-7-17-14(10-12)15(19(26)23-17)11-18-22-16-5-2-1-4-13(16)20(27)24(18)8-3-9-25/h1-2,4-7,10,15,25H,3,8-9,11H2,(H,23,26) |
InChI Key |
YFGOUXAVVUCHTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CC3C4=C(C=CC(=C4)Br)NC3=O)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.